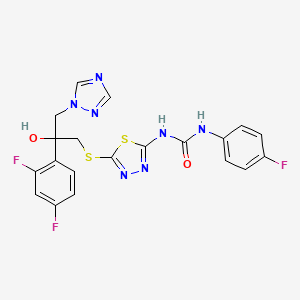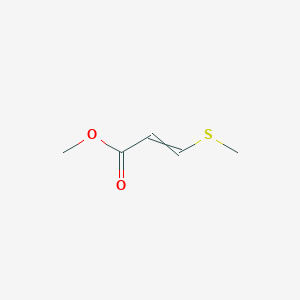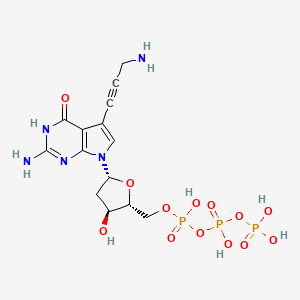
7-Deaza-7-propargylamino-dGTP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Deaza-7-propargylamino-dGTP: is a modified nucleotide analog of deoxyguanosine triphosphate. This compound is particularly significant in the field of molecular biology and biochemistry due to its unique structural properties, which make it useful in various applications such as DNA sequencing and polymerase chain reactions (PCR). The modification at the 7-position of the guanine base with a propargylamino group enhances its utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-7-propargylamino-dGTP involves multiple steps, starting from the base guanine. The key steps include the introduction of the deaza modification at the 7-position and the subsequent attachment of the propargylamino group. The reaction conditions typically involve the use of protecting groups to ensure selective reactions at the desired positions. Common reagents used in the synthesis include phosphoramidites and various catalysts to facilitate the coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent purification techniques such as high-performance liquid chromatography (HPLC). The compound is usually produced as a triethylammonium salt to enhance its stability and solubility.
Chemical Reactions Analysis
Types of Reactions: 7-Deaza-7-propargylamino-dGTP undergoes several types of chemical reactions, including:
Substitution Reactions: The propargylamino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common in its typical applications.
Polymerization: It is incorporated into DNA strands during polymerase reactions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides and bases are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Polymerization: DNA polymerases and appropriate buffer conditions are used to incorporate the compound into DNA strands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in substitution reactions, the product would be a modified nucleotide with a different substituent at the propargylamino position.
Scientific Research Applications
Chemistry: In chemistry, 7-Deaza-7-propargylamino-dGTP is used as a building block for synthesizing fluorescent conjugates. These conjugates are valuable in studying molecular interactions and dynamics.
Biology: In biological research, this compound is crucial for next-generation sequencing (NGS) and PCR. Its modified structure allows for more efficient and accurate amplification of GC-rich DNA sequences, which are often challenging to amplify with standard nucleotides.
Medicine: In medicine, this compound is used in diagnostic assays and genetic testing. Its ability to enhance the specificity and sensitivity of PCR makes it a valuable tool in detecting genetic mutations and pathogens.
Industry: In the industrial sector, this compound is used in the production of diagnostic kits and research reagents. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mechanism of Action
The mechanism of action of 7-Deaza-7-propargylamino-dGTP involves its incorporation into DNA strands by DNA polymerases. The propargylamino group at the 7-position of the guanine base prevents the formation of Hoogsteen base pairs, which can lead to secondary structures such as G-quadruplexes. This property enhances the efficiency of DNA synthesis and reduces the likelihood of errors during replication. The compound targets the active site of DNA polymerases, facilitating the addition of nucleotides to the growing DNA strand.
Comparison with Similar Compounds
7-Deaza-dGTP: Lacks the propargylamino group but shares the deaza modification.
7-Deaza-7-propargylamino-3’-azidomethyl-dGTP: Another modified nucleotide used in NGS.
7-Propargylamino-7-deaza-ddGTP: Used in SNP genotyping and other applications.
Uniqueness: 7-Deaza-7-propargylamino-dGTP is unique due to the presence of both the deaza modification and the propargylamino group. This combination enhances its stability and reactivity, making it more suitable for applications that require high specificity and efficiency. Its ability to prevent secondary structure formation in GC-rich regions sets it apart from other similar compounds.
Properties
Molecular Formula |
C14H20N5O13P3 |
|---|---|
Molecular Weight |
559.26 g/mol |
IUPAC Name |
[[(2R,3S,5R)-5-[2-amino-5-(3-aminoprop-1-ynyl)-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-7-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C14H20N5O13P3/c15-3-1-2-7-5-19(12-11(7)13(21)18-14(16)17-12)10-4-8(20)9(30-10)6-29-34(25,26)32-35(27,28)31-33(22,23)24/h5,8-10,20H,3-4,6,15H2,(H,25,26)(H,27,28)(H2,22,23,24)(H3,16,17,18,21)/t8-,9+,10+/m0/s1 |
InChI Key |
VJFQAGRGAURMEX-IVZWLZJFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Canonical SMILES |
C1C(C(OC1N2C=C(C3=C2N=C(NC3=O)N)C#CCN)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


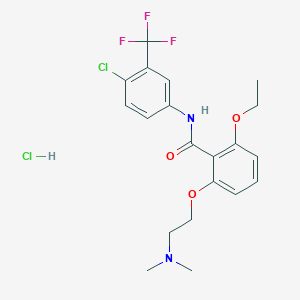
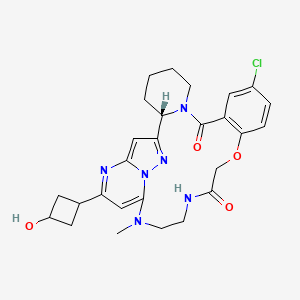
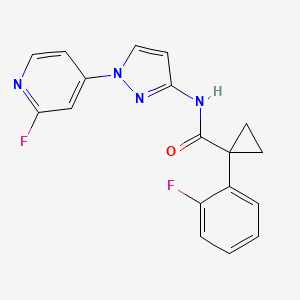
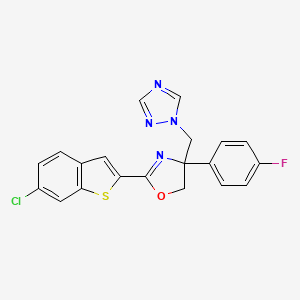
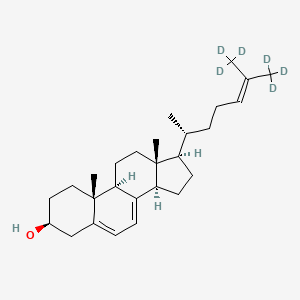

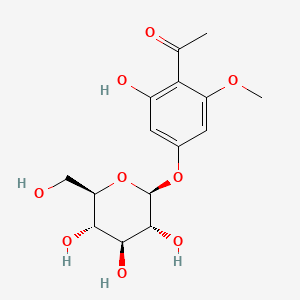

![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-1'-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-2,15,17,32-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-1'-(2-methylpropyl)-6,23-dioxospiro[8,33-dioxa-24,27,29-triazapentacyclo[23.6.1.14,7.05,31.026,30]tritriaconta-1(32),2,4,9,19,21,24,26,30-nonaene-28,4'-piperidin-1-ium]-13-yl] acetate](/img/structure/B12428836.png)

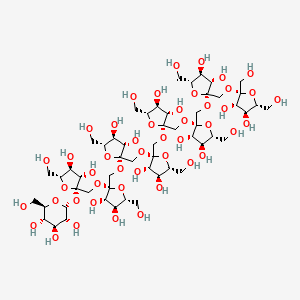
![(6S)-1-[[4-[bis(trideuteriomethyl)amino]-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid;hydrate](/img/structure/B12428864.png)
